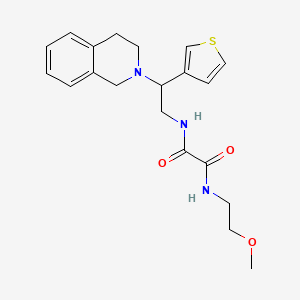

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

描述

属性

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-26-10-8-21-19(24)20(25)22-12-18(17-7-11-27-14-17)23-9-6-15-4-2-3-5-16(15)13-23/h2-5,7,11,14,18H,6,8-10,12-13H2,1H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAAZNCIWNXUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its complex structure, which includes a dihydroisoquinoline moiety and thiophene rings, suggesting a diverse range of pharmacological applications.

- Molecular Formula : C25H27N3O2S

- Molecular Weight : 433.57 g/mol

- CAS Number : 955257-50-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating various precursors to achieve the desired oxalamide structure. The presence of heterocyclic components enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

- Antioxidant Activity : The compound has shown potential in enhancing reactive oxygen species (ROS) levels, which can lead to oxidative stress in targeted cells. This property is crucial for its application in treating diseases where oxidative damage plays a significant role.

- Antiparasitic Activity : Research indicates that compounds with similar structural motifs can inhibit trypanothione reductase (TR), an enzyme critical for the survival of certain parasites. This inhibition leads to increased ROS levels, causing cell death in parasitic organisms like Trypanosoma spp. .

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by disrupting cellular homeostasis and inducing apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

科学研究应用

Neuropharmacology

Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide may act as positive allosteric modulators of the dopamine D1 receptor. This mechanism is particularly relevant for treating neurological disorders such as:

- Parkinson's Disease : The compound may alleviate motor symptoms and cognitive impairment associated with this condition.

- Schizophrenia : It shows potential for addressing cognitive deficits and negative symptoms.

- Alzheimer's Disease : Compounds like this may improve cognitive functions impaired by neurodegeneration.

Antidepressant Effects

There is emerging evidence suggesting that oxalamide derivatives can be beneficial in treating depression and attention deficit-hyperactivity disorder (ADHD). Their mechanisms may involve modulation of neurotransmitter systems, specifically dopamine pathways.

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Key synthetic considerations include:

- Reaction Conditions : Temperature, solvent choice, and reaction time are critical for successful synthesis.

- Continuous Flow Reactors : These may be employed to enhance mixing and control over reaction parameters, leading to improved efficiency in industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies involving oxalamide derivatives:

- Neuropharmacological Studies : Research has shown that similar compounds can modulate dopamine receptor activity, providing insights into their therapeutic potential for neurological disorders .

- Synthetic Methodologies : Investigations into various synthetic routes have demonstrated the feasibility of producing oxalamide derivatives with high purity and yield, which is essential for pharmaceutical applications .

常见问题

Q. What are the key synthetic routes for preparing this oxalamide derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, including:

- Formation of the dihydroisoquinoline core : Achieved through Pictet-Spengler reactions using aromatic amines and aldehydes/ketones under acidic conditions (e.g., HCl or acetic acid) .

- Oxalamide coupling : Reacting the dihydroisoquinoline intermediate with oxalyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) under nitrogen, followed by coupling with 2-methoxyethylamine.

- Thiophene incorporation : Electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophen-3-yl group.

Optimization : Adjusting reaction temperature (0–25°C), using catalysts (e.g., DMAP for amidation), and purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Byproducts : Trace unreacted intermediates (e.g., residual dihydroisoquinoline) or hydrolysis products.

- Mitigation :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the oxalamide bond.

- Employ preparative HPLC for impurity removal .

- Monitor reactions via TLC (silica gel, UV visualization) .

Advanced Research Questions

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?

- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations.

- Salt formation : Convert the free base to hydrochloride salts by treating with HCl in methanol .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) on the methoxyethyl chain, balancing lipophilicity (logP) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target binding affinity?

- Analog synthesis : Replace the thiophen-3-yl group with other heterocycles (e.g., furan, pyridine) to assess π-π stacking effects .

- Modify the dihydroisoquinoline : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding to hydrophobic enzyme pockets .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What enzymatic assays are suitable for evaluating its inhibitory activity against nitric oxide synthase (NOS) isoforms?

- Radioactive assays : Measure ³H-arginine conversion to ³H-citrulline using recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells.

- Protocol :

- Incubate the compound (0.1–100 µM) with enzyme and cofactors (NADPH, Ca²+).

- Quench with Dowex resin, quantify ³H-citrulline via scintillation counting.

- Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Q. How can computational modeling guide the optimization of its metabolic stability?

- CYP450 metabolism prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify labile sites (e.g., methoxyethyl oxidation).

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) and prioritize stable analogs .

Q. What crystallographic methods are employed to resolve its 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/acetone, 1:1).

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Refinement : SHELXL for hydrogen placement and thermal parameter adjustment.

- Key insights : Twisted dihydroisoquinoline-thiophene dihedral angles (~60°) influence binding conformations .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

- Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH) at 40–60°C for 24–72 hours.

- Analysis : Monitor degradation via UPLC-MS; identify hydrolytic cleavage (oxalamide bond) or thiophene oxidation .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?

- Oral bioavailability : Assess plasma concentration (LC-MS/MS) after single-dose administration in rodents.

- Half-life (t½) : Calculate using non-compartmental analysis (Phoenix WinNonlin).

- Tissue distribution : Quantify compound levels in liver, brain, and kidneys to evaluate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。